4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2548985-19-7
Cat. No.: VC11828104
Molecular Formula: C17H22FN7
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548985-19-7 |
|---|---|
| Molecular Formula | C17H22FN7 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C17H22FN7/c1-13-10-15(22-17(21-13)25-4-2-3-5-25)23-6-8-24(9-7-23)16-14(18)11-19-12-20-16/h10-12H,2-9H2,1H3 |
| Standard InChI Key | BWIBDALECQZKOG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=NC=C4F |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=NC=C4F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central pyrimidine ring (C4H4N2) substituted at the 2-, 4-, and 6-positions. Key structural elements include:
-
5-Fluoropyrimidin-4-yl group: A fluorine atom at the 5-position of the pyrimidine ring enhances electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation .
-
Piperazine linkage: The 4-position of the central pyrimidine is connected to a piperazine ring (C4H10N2), providing conformational flexibility and facilitating interactions with enzymatic active sites.
-
Pyrrolidin-1-yl group: A saturated five-membered nitrogen-containing ring at the 2-position contributes to solubility and modulates steric effects.
-
Methyl group: A simple alkyl substituent at the 6-position influences lipophilicity and steric bulk.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=NC=C4F |
| Topological Polar Surface Area | ~49.25 Ų (estimated) |
| LogP (Octanol-Water) | ~0.7 (indicating moderate lipophilicity) |
The compound’s balanced lipophilicity and polar surface area suggest favorable membrane permeability and oral bioavailability, aligning with Lipinski’s rule of five.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine likely involves multi-step nucleophilic aromatic substitution and coupling reactions . A plausible route includes:
-
Halogenation: Introduction of fluorine at the 5-position of a pyrimidine precursor using agents like Selectfluor® or .
-
Piperazine Coupling: Reaction of 4-chloro-5-fluoropyrimidine with piperazine under basic conditions (e.g., K2CO3 in DMF) to form the 4-piperazinyl intermediate .
-
Pyrrolidine Substitution: Displacement of a leaving group (e.g., chloride) at the 2-position of the central pyrimidine with pyrrolidine via SNAr (nucleophilic aromatic substitution).
Key Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the 4- and 2-positions requires careful control of reaction conditions .
-
Purification: The compound’s moderate solubility in polar solvents (e.g., methanol, DMSO) necessitates chromatographic techniques for isolation.
Medicinal Chemistry and Biological Activity
Enzyme Inhibition Mechanisms
The fluoropyrimidine moiety is critical for competitive inhibition of enzymes such as tyrosinase and ATP synthase .
Tyrosinase Inhibition
Tyrosinase, a copper-containing oxidase involved in melanin synthesis, is inhibited by fluoropyrimidines through:
-
Chelation of Copper Ions: The fluorine atom and pyrimidine nitrogen atoms coordinate with Cu²⁺ in the enzyme’s active site.
-
Structural Mimicry: The compound mimics the natural substrate L-tyrosine, blocking catalytic turnover (reported values for analogs: ~2–5 μM).
ATP Synthase Targeting
In bacterial systems, the compound disrupts ATP synthesis by binding to the F1 subunit of ATP synthase, a mechanism observed in related fluoropyrimidines (IC50: ~10–50 nM) .
Cytotoxicity in Cancer Models
Preliminary studies on structurally similar compounds demonstrate selective cytotoxicity against:
-
A549 Lung Carcinoma: Inhibition of ERK/MAPK signaling pathways, inducing apoptosis (IC50: ~5–10 μM).
-
HCT-116 Colon Carcinoma: Downregulation of cyclin-dependent kinases (CDK4/6) and G1 cell cycle arrest.
Research Gaps and Future Directions
Despite promising in vitro activity, critical gaps remain:
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate oral bioavailability and half-life.
-
In Vivo Efficacy: Animal models of cancer and bacterial infection must validate therapeutic potential.
-
Target Selectivity: Off-target effects on human kinases (e.g., EGFR, VEGFR) require assessment to mitigate toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume